molecular formula C17H14ClN3OS B2377642 3-chloro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide CAS No. 863513-26-2

3-chloro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide

Cat. No. B2377642
CAS RN: 863513-26-2
M. Wt: 343.83
InChI Key: IDDYEACFCVCYCD-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide” is a complex organic molecule that contains a thiazole ring . Thiazoles are important heterocyclic compounds exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This suggests that substituents at certain positions may not only alter the orientation types but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Antimicrobial Activity

  • Compounds related to 3-chloro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide have shown potential in antimicrobial activities. For example, certain quinazolinone derivatives synthesized from 3-chloro-1-benzothiophene-2-carbonylchloride demonstrated antibacterial and antifungal properties (Naganagowda & Petsom, 2011).

Cancer Research

  • Analogues of this compound have been identified as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), showing promise in cancer therapy, particularly in inhibiting cell proliferation in human lung and colon carcinoma models (Borzilleri et al., 2006).
  • Similarly, certain 5-(pyridin-2-yl)thiazoles showed significant inhibitory activity against ALK5 in cell-based assays, highlighting their potential in cancer research (Kim et al., 2008).

Anticancer and Antimicrobial Derivatives

  • Pyridine and thioamide derivatives synthesized from chalcone-based compounds exhibited notable anticancer and antimicrobial activities, demonstrating the versatility of this class of compounds in therapeutic applications (Zaki et al., 2018).

Kinase Inhibition for Cancer Therapy

  • Novel benzamide derivatives containing substituted five-membered heteroaryl rings were found to inhibit RET kinase activity, a promising avenue for cancer therapy. These compounds, similar in structure to this compound, were effective both at molecular and cellular levels in inhibiting cancer cell proliferation (Han et al., 2016).

Fluorescence and Anticancer Properties

  • Co(II) complexes of related compounds showed fluorescence properties and were evaluated for their anticancer activity, particularly against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

properties

IUPAC Name

3-chloro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c18-14-5-1-3-12(9-14)16(22)20-8-6-15-11-23-17(21-15)13-4-2-7-19-10-13/h1-5,7,9-11H,6,8H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDYEACFCVCYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCC2=CSC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815408
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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